2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide is a synthetic organic compound that features a benzoxazole ring substituted with a fluorine atom and a chloro-propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Chloro-Propanamide Group: The final step involves the reaction of the benzoxazole derivative with 2-chloropropanoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding dynamics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to desired biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-nitrobenzaldehyde
Uniqueness
2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c1-6(12)11(16)14-5-10-15-8-4-7(13)2-3-9(8)17-10/h2-4,6H,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJAXGWHZLCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC2=C(O1)C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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